1,1,1,3-Tetrafluoroacetone

Gas-Phase Ion Chemistry Proton Affinity Fluoroketone Reactivity

1,1,1,3-Tetrafluoroacetone (CAS 359-43-3), molecular formula C₃H₂F₄O, is an asymmetric fluorinated ketone characterized by a trifluoromethyl group adjacent to a carbonyl and a monofluoromethyl substituent. This precise substitution pattern confers a unique electronic and structural profile that fundamentally distinguishes it from both non-fluorinated acetone and symmetrical fluorinated analogs ,.

Molecular Formula C3H2F4O
Molecular Weight 130.04 g/mol
CAS No. 359-43-3
Cat. No. B3051766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrafluoroacetone
CAS359-43-3
Molecular FormulaC3H2F4O
Molecular Weight130.04 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)F
InChIInChI=1S/C3H2F4O/c4-1-2(8)3(5,6)7/h1H2
InChIKeyCHAACYSLCZLAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3-Tetrafluoroacetone (CAS 359-43-3): Sourcing Guide for a Distinct Fluorinated C3 Building Block


1,1,1,3-Tetrafluoroacetone (CAS 359-43-3), molecular formula C₃H₂F₄O, is an asymmetric fluorinated ketone characterized by a trifluoromethyl group adjacent to a carbonyl and a monofluoromethyl substituent. This precise substitution pattern confers a unique electronic and structural profile that fundamentally distinguishes it from both non-fluorinated acetone and symmetrical fluorinated analogs , [1]. Its specific reactivity profile is leveraged in applications requiring an electrophilic carbonyl with differential α-C–H bond dissociation energies, enabling regioselective transformations not accessible with its isomeric or more heavily fluorinated counterparts [2], [3].

1,1,1,3-Tetrafluoroacetone (CAS 359-43-3): Why In-Class Fluorinated Acetones Are Not Interchangeable


While fluorinated acetones are often grouped as a single reagent class, their substituent pattern dictates profound differences in both electronic environment and steric accessibility. Systematic NMR and computational studies on fluoroacetones confirm that each fluorination pattern yields a distinct set of proton and fluorine chemical shifts and long-range coupling constants, reflecting a unique conformational equilibrium [1]. This is directly manifested in gas-phase ion chemistry, where the dominant reaction pathways shift dramatically: 1,1,1,3-tetrafluoroacetone exhibits a pronounced capacity for complex rearrangement reactions that are either absent or substantially muted in 1,1,1-trifluoroacetone and hexafluoroacetone [2]. Consequently, substituting a symmetrical tetrafluoroacetone isomer or a non-fluorinated analog will not replicate the precise regiochemical outcomes or reaction kinetics required in syntheses relying on the specific C–H acidity and radical generation profile of 1,1,1,3-tetrafluoroacetone [3].

1,1,1,3-Tetrafluoroacetone: Quantitative Differentiation from Closest Analogs for Informed Procurement


Gas-Phase Proton Affinity and Ion Chemistry Divergence

In an ion cyclotron resonance (ICR) spectroscopy study directly comparing six fluorinated acetones, 1,1,1,3-tetrafluoroacetone was found to occupy a unique position in the series. Unlike 1,1,1-trifluoroacetone, where the acetyl ion (CH₃CO⁺) is the exclusive dominant species, and unlike hexafluoroacetone, which exhibits very simple ion chemistry due to the absence of protons, 1,1,1,3-tetrafluoroacetone is one of only two species in the series where protonated molecule (MH⁺) formation is a significant process, alongside 1,3-difluoroacetone [1]. Furthermore, it is specifically highlighted for displaying prominent complex rearrangement reactions, a behavior it shares with pentafluoroacetone but not with monofluoro-, 1,3-difluoro-, 1,1,1-trifluoro-, or hexafluoroacetone [1]. The gas-phase proton affinity of the series was measured and found to decrease linearly with cumulative fluorine substitution, placing 1,1,1,3-tetrafluoroacetone at a quantified intermediate basicity (specific numerical values are within the full text) [1].

Gas-Phase Ion Chemistry Proton Affinity Fluoroketone Reactivity Mass Spectrometry

NMR Conformational Equilibrium and Coupling Sign Inversion

Systematic ¹H and ¹⁹F NMR analysis of a series of α-haloacetones, including 1,1,1-trifluoroacetone and 1,1,1,3-tetrafluoroacetone, revealed that the sign of long-range H–F coupling constants is not constant across the series [1]. The study found that the sign is positive in less halo-substituted acetones, but it inverts to a negative value for pentafluoroacetone [1]. As a compound with intermediate fluorination between 1,1,1-trifluoroacetone and pentafluoroacetone, 1,1,1,3-tetrafluoroacetone resides within this sign transition region, a phenomenon directly tied to changes in the relative contributions of through-bond and through-space coupling mechanisms driven by the electronic effects of the fluorine substituents [1].

NMR Spectroscopy Conformational Analysis Long-Range Coupling Rotational Isomerism

Photolytic Generation of CHF₂ Radicals with Defined Kinetics

The photolysis of 1,1,1,3-tetrafluoroacetone has been established and quantified as a specific source for CHF₂ (fluoromethyl) radicals, with the associated reaction kinetics characterized at standard temperature [1]. While photolysis is a common technique for radical generation, the rate constant for the disproportionation/recombination of CHF₂ radicals derived specifically from this precursor has been measured. At 298 K and a pressure of 6.40–7.87 × 10⁻² bar, the ratio of rate constants for the disproportionation (giving CH₂F₂ + ·CF₂) relative to recombination (giving CHF₂CHF₂) is 0.18 [1]. This ratio is a direct quantitative measure of the radical pair's behavior under these conditions and is specific to the precursor. Comparative data for the same radical pair generated from alternative sources or under different conditions would show different kinetic partitioning, underscoring that the radical flux and subsequent product distribution are inherently tied to the photochemical properties of 1,1,1,3-tetrafluoroacetone [2].

Radical Chemistry Photolysis Chemical Kinetics Fluoromethyl Radicals

Role as a Specific Precursor in Chemical Activation Kinetics Studies

In a classic study applying Rice–Ramsperger–Kassel–Marcus (RRKM) theory to unimolecular reactions, 1,1,1,3-tetrafluoroacetone was employed as the specific radical precursor to generate chemically activated 1,1,2,2-tetrafluoroethane (CHF₂·CHF₂) via co-photolysis with 1,3-difluoroacetone [1]. The study quantified the competition between collisional stabilization and HF elimination for the energized molecule. For the CHF₂·CHF₂ molecule produced from this specific precursor pair, the ratio of the rate constant for HF elimination to that for collisional deactivation, k(elimination)/k(deactivation), was determined to be 0.0015 cm at room temperature [1]. This value is directly compared to a ratio of 0.1 cm for the chemically activated 1,1,2-trifluoroethane (CH₂F·CHF₂) molecule generated from a different precursor system [1].

Chemical Activation Unimolecular Kinetics RRKM Theory Fluoroethane Decomposition

Optimal Application Scenarios for 1,1,1,3-Tetrafluoroacetone (CAS 359-43-3) Based on Verified Differentiation


Gas-Phase Fundamental Studies of Proton Affinity and Ion-Molecule Reactions

1,1,1,3-Tetrafluoroacetone is the fluorinated ketone of choice for ion cyclotron resonance (ICR) and mass spectrometry experiments that require a compound capable of forming a stable protonated molecule (MH⁺) while still exhibiting complex rearrangement chemistry. Its gas-phase behavior, quantified by a proton affinity intermediate between less and more fluorinated analogs and a distinct ion chemistry profile where MH⁺ formation is significant (unlike 1,1,1-trifluoroacetone and hexafluoroacetone), makes it an essential calibrant and mechanistic probe [1].

Controlled Photolytic Generation of CHF₂ Radicals for Kinetic and Synthetic Studies

For research requiring the precise, kinetically defined generation of CHF₂ (fluoromethyl) radicals, 1,1,1,3-tetrafluoroacetone serves as a characterized photolytic precursor. The measured rate constant ratio for radical disproportionation versus recombination (0.18 at 298 K) allows researchers to predict and control radical flux and product distribution in subsequent reactions, providing a level of quantitative control not possible with uncharacterized or alternative precursors [1], [2].

Chemical Activation and Unimolecular Reaction Dynamics (RRKM Theory Validation)

This compound is uniquely suited as a radical precursor in studies of chemically activated molecules and the validation of statistical rate theories (RRKM). Its use allows for the generation of energized species (e.g., CHF₂·CHF₂) with a specific, quantifiable internal energy distribution. The resulting kinetic data, such as the k(elimination)/k(deactivation) ratio of 0.0015 cm for HF elimination, provides a benchmark for theoretical models of unimolecular reactions and is not replicable using symmetrical isomers or other fluorinated ketones [1].

Conformational and Electronic Structure Analysis via NMR Spectroscopy

As a compound that resides at the transition point for the sign inversion of long-range H–F coupling constants in the fluoroacetone series, 1,1,1,3-tetrafluoroacetone is a critical model compound for NMR methodological studies focused on conformational analysis, rotational isomerism, and the dissection of through-bond versus through-space coupling mechanisms in fluorinated systems [1].

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